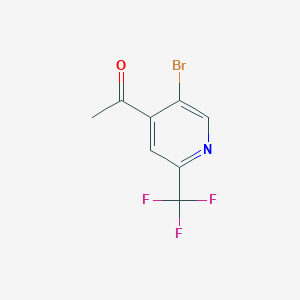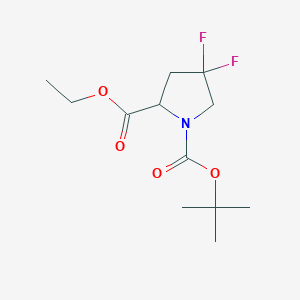
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an ethanone moiety attached to a pyridine ring
Méthodes De Préparation
The synthesis of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone typically involves several steps:
Synthetic Routes: One common method involves the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of an ethanone group. The reaction conditions often include the use of bromine or a brominating agent and a suitable solvent.
Industrial Production Methods: Industrial production may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic compounds and nucleophilic agents.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are typically used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules. This involves the use of palladium catalysts and boronic acids.
Applications De Recherche Scientifique
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the development of new medications.
Industry: In the industrial sector, it is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-Bromo-2-(trifluoromethyl)pyridine and 2-Bromo-4-(trifluoromethyl)pyridine share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both bromine and trifluoromethyl groups in this compound provides a unique combination of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H5BrF3NO |
|---|---|
Poids moléculaire |
268.03 g/mol |
Nom IUPAC |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3 |
Clé InChI |
NACJVNNUYNVWQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC=C1Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)



![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)


![6-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13670484.png)
